molecular formula C18H21F3O4 B14783366 2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid

2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid

Cat. No.: B14783366
M. Wt: 358.4 g/mol
InChI Key: BEPOLJGUVHSWIX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid is a complex organic compound characterized by its unique structural features, including a cyclopropylmethyl group, a trifluoromethyl group, and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an alkyl halide with a cyclopropyl Grignard reagent.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Phenylmethoxycarbonyl Group: This can be done through esterification reactions using phenylmethanol and a suitable carboxylic acid derivative.

    Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylmethoxycarbonyl group may interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethyl)-6,6,6-trifluorohexanoic acid: Lacks the phenylmethoxycarbonyl group, resulting in different chemical properties.

    2-(Cyclopropylmethyl)-3-phenylmethoxycarbonylhexanoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.

    6,6,6-Trifluoro-3-phenylmethoxycarbonylhexanoic acid: Lacks the cyclopropylmethyl group, altering its steric properties.

Uniqueness

2-(Cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropylmethyl group provides steric hindrance, and the phenylmethoxycarbonyl group offers potential interactions with biological targets.

Properties

Molecular Formula

C18H21F3O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid

InChI

InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)

InChI Key

BEPOLJGUVHSWIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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